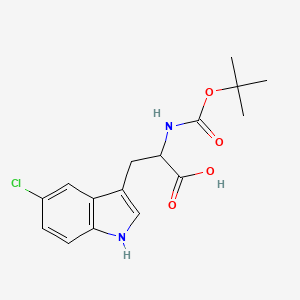
5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline”, also known as Mexamine, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 207.27 .
Molecular Structure Analysis
The molecular formula of “5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline” is C12H17NO2 . The InChI code for this compound is 1S/C12H17NO2/c1-9-4-5-12 (11 (13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Pyrrolecarboxylates : A study demonstrated the synthesis of alkyl 1-(aryl)-2-pyrrolecarboxylates via the condensation of aniline with methyl tetrahydro-2,5-dimethoxy-2-furancarboxylate, showcasing the use of similar compounds in synthesizing pyrrole derivatives (Kiely & Huang, 1987).
- Diels−Alder Reactions : Research on 5-Amino-2-furancarboxylic acid methyl ester revealed its involvement in Diels−Alder reactions to afford substituted anilines, indicating potential applications in complex organic synthesis (Padwa et al., 1997).
- Coupling Reactions : A study focused on the treatment of dienimides with (trimethylsiloxy)furan, leading to aniline furan-2(5H)-ones, highlighting another chemical application of furan derivatives in forming complex structures (Giroux et al., 2009).
Catalysis and Organic Synthesis
- One-Pot Multi-Component Synthesis : Research demonstrated the use of aniline derivatives in a one-pot synthesis of furan-2(5H)-one derivatives, indicating their role in facilitating efficient chemical synthesis (Doostmohammadi et al., 2013).
- Microwave-Assisted Synthesis : A study highlighted an efficient method for synthesizing substituted furan-2(5H)-ones using microwave irradiation and aniline, demonstrating the use of advanced techniques in chemical synthesis (Shahbazi-Alavi & Safaei‐Ghomi, 2019).
Photolysis and Electrophilic Reactions
- Organo-cobaloxime Formation : The reaction of 2-(allyloxy)ethyl halides with cobaloxime(I) produced (tetrahydro-3-furanyl)methylcobaloximes, showing the application in forming organo-metallic compounds through photolysis (Okabe & Tada, 1982).
- Electrophilic Cyclization : Anilides of 5-hexenoic acid reacted with arylsulfenyl chlorides to form electrophilic cyclization products, indicating the potential of aniline derivatives in electrophilic reactions (Vas’kevich et al., 2013).
Corrosion Inhibition and Material Science
- Anticorrosive Properties : Aromatic epoxy monomers, including those derived from aniline, have been studied for their effectiveness as corrosion inhibitors for carbon steel, demonstrating applications in material science and engineering (Dagdag et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methyl-2-(oxolan-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-5-12(11(13)7-9)15-8-10-3-2-6-14-10/h4-5,7,10H,2-3,6,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGPUWZFLWSIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)








